5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine
Description
To fully appreciate the scientific interest in 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, it is essential to first understand the foundational importance of its core structure—the pyrazole (B372694) ring—and the strategic advantage of fluorination.
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. synhet.comwikipedia.org This structural arrangement imparts a unique combination of chemical properties, making them a versatile scaffold in various chemical disciplines. wikipedia.org The pyrazole nucleus is a key component in a wide array of biologically active compounds, and its derivatives have been extensively studied for their pharmacological potential. mdpi.comrsc.org
In organic synthesis, pyrazoles serve as valuable building blocks for the construction of more complex molecules. Their chemical reactivity allows for functionalization at various positions on the ring, providing chemists with the tools to create diverse molecular architectures. The presence of the pyrazole core in numerous established pharmaceuticals underscores its importance in medicinal chemistry.
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated pyrazoles, in particular, have garnered considerable attention in recent years. pharmaffiliates.compharmaffiliates.comlgcstandards.com The incorporation of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making these derivatives highly sought after in drug discovery and agrochemical research. chemicalbook.com
Fluorinated pyrazole derivatives serve as critical intermediates in the synthesis of a variety of functional molecules. pharmaffiliates.comlgcstandards.com For instance, the closely related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key intermediate in the production of several succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides. This highlights the industrial relevance of this class of compounds. The synthesis of novel fluorinated pyrazoles is an active area of research, with a focus on developing efficient and selective methods for their preparation. pharmaffiliates.compharmaffiliates.com
This compound is characterized by a central pyrazole ring substituted with three key functional groups: a methyl group at the N1 position, an amine group at the C4 position, and a difluoromethyl group at the C5 position.
While specific research data on this compound is limited in publicly accessible literature, its structural similarity to well-studied intermediates used in the agrochemical industry suggests its potential as a valuable building block for the synthesis of new bioactive compounds.
Data Tables
Due to the limited availability of specific data for this compound, the following tables include information on closely related and structurally analogous compounds to provide a comparative context.
Table 1: Chemical Identifiers of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(Difluoromethyl)-1H-pyrazol-4-amine | 1174309-16-0 | C4H5F2N3 | 133.10 |
| 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1204298-65-6 | C6H6F2N2O2 | 176.12 |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | C6H6F2N2O2 | 176.12 |
Table 2: Physicochemical Properties of Related Pyrazole Derivatives
| Compound Name | Property | Value |
| 1-(Difluoromethyl)-1H-pyrazol-4-amine | Physical Form | Liquid or Solid |
| 1-(Difluoromethyl)-1H-pyrazol-4-amine | Storage Temperature | 2-8°C |
| 5-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | IUPAC Name | 5-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid |
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c1-10-4(5(6)7)3(8)2-9-10/h2,5H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKOXAISFRHQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Chemical Reactivity and Mechanistic Transformations of 5 Difluoromethyl 1 Methyl 1h Pyrazol 4 Amine
Reactivity at the Pyrazole (B372694) Nitrogen Atoms (N1 and N2)
The pyrazole ring in 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine features two nitrogen atoms, N1 and N2. As the N1 position is already substituted with a methyl group, the primary site for further reactions on the pyrazole nitrogen is the N2 atom. However, the reactivity of this nitrogen can be influenced by the electronic effects of the substituents on the ring.
N-alkylation and N-arylation are fundamental transformations for modifying the pyrazole core. While the N1 position of the subject compound is occupied, these reactions are highly relevant to the broader class of pyrazoles and can be conceptually applied.
N-Alkylation: The N-alkylation of pyrazoles typically proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks an alkyl halide or another suitable electrophile. For this compound, any such reaction would theoretically occur at the N2 position, leading to a pyrazolium (B1228807) salt. The reaction conditions for N-alkylation of pyrazoles are generally mild. nih.gov
N-Arylation: The introduction of an aryl group onto a pyrazole nitrogen can be achieved through several copper- or palladium-catalyzed cross-coupling reactions.
Chan-Lam Amination: This copper-catalyzed reaction involves the coupling of an amine (in this case, the pyrazole nitrogen) with an aryl boronic acid. ias.ac.in It is known for its mild reaction conditions, often proceeding at room temperature and being tolerant of a wide range of functional groups. researchgate.netresearchgate.net The general mechanism involves the formation of a copper-aryl complex, which then undergoes reaction with the amine. ias.ac.in
Ullmann-Goldberg Variants: The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N bonds. ekb.eg Modern variations, often referred to as Ullmann-Goldberg reactions, utilize soluble copper catalysts and ligands to effect the N-arylation of heterocycles, including pyrazoles, with aryl halides. ekb.egresearchgate.net These reactions may require higher temperatures compared to the Chan-Lam amination. ekb.eg
The regioselectivity of N-arylation in unsymmetrically substituted pyrazoles is a key consideration. Generally, the reaction tends to occur at the less sterically hindered nitrogen atom. researchgate.net
The N-alkylation and N-arylation processes described above lead to the formation of a variety of N-substituted pyrazole derivatives. For this compound, reaction at the N2 position would result in quaternary pyrazolium salts. These derivatives can exhibit altered physical, chemical, and biological properties compared to the parent molecule. The synthesis of N-substituted pyrazoles is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Transformations Involving the 4-Amino Group
The 4-amino group of this compound is a primary nucleophilic site and can participate in a wide array of chemical transformations.
The lone pair of electrons on the nitrogen of the 4-amino group readily attacks electrophilic reagents.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. This is a common method for the protection of amino groups or for the introduction of new functional moieties. The acylation of aminopyrazoles can be optimized by considering factors like the solvent and the stoichiometry of the acylating agent. researchgate.net
Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This transformation is significant in medicinal chemistry, as the sulfonamide group is a key feature in many therapeutic agents. The synthesis of pyrazole-4-sulfonamide derivatives has been reported as a route to compounds with potential biological activity. nih.gov
Other Electrophilic Functionalizations: The amino group can also react with other electrophiles. For instance, reaction with isocyanates or isothiocyanates would yield urea (B33335) or thiourea (B124793) derivatives, respectively.
| Reaction Type | Reagent | Product Type |
| Acylation | Acid Chloride/Anhydride | Amide |
| Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reaction with Isocyanate | Isocyanate | Urea |
| Reaction with Isothiocyanate | Isothiocyanate | Thiourea |
The 4-amino group, in conjunction with a neighboring ring nitrogen (N1), can act as a binucleophile in reactions with 1,3-dielectrophiles. This leads to the formation of fused heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds, β-ketoesters, or enaminones is a common and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netekb.egchim.it The reaction proceeds through an initial condensation of the exocyclic amino group with one of the electrophilic centers, followed by cyclization involving the endocyclic pyrazole nitrogen. The regioselectivity of this reaction is generally high, favoring the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) isomer due to the higher nucleophilicity of the exocyclic amino group. researchgate.net
Pyrazolopyridazines: While the synthesis of pyrazolo[1,5-a]pyrimidines is more common from 5-aminopyrazoles, the formation of pyrazolopyridazines can also be envisioned. For instance, 4-aminopyrazoles can be diazotized to yield unstable diazonium salts that readily cyclize into pyrazolo[4,3-c]pyridazines. researchgate.netresearchgate.net
The following table summarizes some common 1,3-dielectrophiles used in these cyclocondensation reactions.
| 1,3-Dielectrophile | Fused Heterocyclic System |
| β-Diketone | Pyrazolo[1,5-a]pyrimidine |
| β-Ketoester | Pyrazolo[1,5-a]pyrimidine |
| Enaminone | Pyrazolo[1,5-a]pyrimidine |
| Malononitrile (B47326) | Pyrazolopyridine |
The primary amino group at the 4-position can be converted to a diazonium salt through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org Aryl diazonium salts are versatile intermediates in organic synthesis. organic-chemistry.orglkouniv.ac.in
The resulting pyrazole-4-diazonium salt can undergo a variety of transformations, allowing for the introduction of a wide range of functional groups. These reactions often proceed via Sandmeyer-type mechanisms. organic-chemistry.org
Sandmeyer Reaction: This copper(I)-catalyzed reaction allows for the replacement of the diazonium group with halides (Cl, Br) or cyanide (CN). organic-chemistry.orgmasterorganicchemistry.com
Schiemann Reaction: This reaction is used to introduce a fluorine atom by thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt.
Replacement by Hydroxyl Group: The diazonium salt can be converted to a hydroxyl group by heating in an aqueous acidic solution. masterorganicchemistry.com
Replacement by Hydrogen (Deamination): The diazo group can be removed and replaced with a hydrogen atom by treatment with reducing agents like hypophosphorous acid (H₃PO₂). lumenlearning.com
These transformations are summarized in the table below.
| Reagent(s) | Functional Group Introduced | Reaction Name (if applicable) |
| CuCl / HCl | -Cl | Sandmeyer |
| CuBr / HBr | -Br | Sandmeyer |
| CuCN / KCN | -CN | Sandmeyer |
| HBF₄, then heat | -F | Schiemann |
| H₂O, H⁺, heat | -OH | |
| H₃PO₂ | -H | Deamination |
Reactivity of the Difluoromethyl (CF₂H) Group
Interconversion to Other Fluorinated Moieties
While the C-F bond is exceptionally strong, making the CF₂H group generally stable, its interconversion into other fluorinated moieties is a subject of synthetic interest. olemiss.edu Specific transformations of the CF₂H group on a pyrazole ring are not extensively documented for this particular molecule. However, general strategies for fluoroalkylation can be considered. The acidic nature of the C-H bond in the difluoromethyl group, while weak, can be exploited under strong basic conditions, potentially leading to deprotonation and subsequent reactions. This could theoretically allow for transformations into groups like -CF₂X (where X is a halogen) or further fluorination to a -CF₃ group, although such reactions would require harsh conditions and highly specific reagents, such as electrophilic fluorinating agents. researchgate.net
Influence of the Difluoromethyl Group on Pyrazole Ring Electron Density and Reactivity
The difluoromethyl group exerts a powerful influence on the electronic properties of the pyrazole ring. Due to the high electronegativity of the fluorine atoms, the CF₂H group acts as a strong electron-withdrawing group through the inductive effect (-I effect). olemiss.edumdpi.com This effect deactivates the pyrazole ring towards electrophilic attack compared to an unsubstituted pyrazole.
| Property | Influence of CF₂H Group | Consequence for Reactivity |
| Electron Density | Significantly lowered across the pyrazole ring. | Deactivates the ring towards electrophilic attack. |
| Acidity of Ring Protons | Increases the acidity of the C-H proton at the C3 position. | Facilitates metallation or deprotonation at C3. |
| Nucleophilicity | Reduces the overall nucleophilicity of the pyrazole ring. | Slows down reactions with electrophiles. |
| Hydrogen Bonding | The C-H proton of the CF₂H group can act as a hydrogen bond donor. nih.gov | Can influence intermolecular interactions and binding to biological targets. |
Reactivity at the Pyrazole Ring Carbon Atoms (C3 and C5)
The reactivity at the carbon atoms of the pyrazole ring is governed by the combined electronic effects of the N-methyl, C4-amino, and C5-difluoromethyl substituents. The C5 position is substituted, leaving the C3 position as the primary site for substitution reactions on the ring.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal-catalyzed C-H functionalization represents a powerful strategy for the derivatization of pyrazoles, offering a more atom-economical alternative to traditional cross-coupling reactions. researchgate.netelsevierpure.comrsc.org For this compound, the C3-H bond is the most likely target for such transformations.
The regioselectivity of these reactions is often controlled by a directing group. In this molecule, the N2 atom of the pyrazole ring can act as a Lewis basic site, directing a metal catalyst to the adjacent C3 position. researchgate.net The reaction typically proceeds through a catalytic cycle involving C-H activation (often via a concerted metalation-deprotonation mechanism), oxidative addition of a coupling partner, and reductive elimination to yield the product. nih.gov The electron-withdrawing CF₂H group at C5 increases the acidity of the C3-H proton, which can facilitate the C-H activation step. researchgate.net
| Reaction Type | Catalyst/Reagents | Probable Site of Functionalization | Mechanistic Feature |
| Direct Arylation | Pd(OAc)₂ / Ligand, Ar-X | C3 | Directed by N2, C-H activation at the most acidic C-H bond. |
| Alkenylation | Rh(III) or Ru(II) catalysts, Alkenes | C3 | Chelation-assisted C-H activation. |
| Alkylation | Pd or Ni catalysts, Alkyl halides | C3 | Oxidative addition/reductive elimination cycle. rsc.orgacs.org |
Electrophilic Aromatic Substitution Patterns on the Pyrazole Ring
Electrophilic aromatic substitution (EAS) on the pyrazole ring of this compound is dictated by a competition between the directing effects of the substituents. masterorganicchemistry.comlibretexts.org
4-Amino Group (-NH₂): This is a powerful activating group and is ortho-, para-directing. In the context of the pyrazole ring, it strongly directs incoming electrophiles to the C3 and C5 positions.
5-Difluoromethyl Group (-CF₂H): This is a strong deactivating, meta-directing group due to its inductive electron withdrawal.
1-Methyl Group (-CH₃): This is a weakly activating group.
The outcome of an EAS reaction is determined by the dominant directing effect. The potent activating and directing effect of the amino group at C4 overwhelmingly favors substitution at the adjacent positions. Since the C5 position is already occupied, electrophilic attack will be directed almost exclusively to the C3 position. researchgate.net The deactivating nature of the CF₂H group may require more forcing conditions for the reaction to proceed compared to a pyrazole without this substituent. Common EAS reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.comyoutube.com
Detailed Mechanistic Investigations of Key Transformations
Detailed mechanistic studies specifically for this compound are scarce in the literature. However, the mechanisms of its key transformations can be inferred from extensive studies on related pyrazole systems.
For transition-metal-catalyzed C-H functionalization at the C3 position, a plausible mechanism involves the coordination of the palladium catalyst to the N2 atom of the pyrazole. This is followed by a concerted metalation-deprotonation (CMD) step, where the C3-H bond is broken to form a palladacyclic intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.
In electrophilic aromatic substitution , the mechanism follows the classical pathway. libretexts.org
Generation of Electrophile: An active electrophile (e.g., NO₂⁺ for nitration) is generated from the reagents.
Nucleophilic Attack: The π-system of the pyrazole ring, activated by the 4-amino group, attacks the electrophile. This attack occurs at the C3 position, forming a resonance-stabilized cationic intermediate known as a sigma complex (or pyrazolium ion). nih.gov The positive charge in this intermediate is delocalized over the ring, including the nitrogen atoms.
Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the pyrazole ring and yielding the final substituted product. The stability of the sigma complex intermediate determines the regioselectivity, and the intermediate formed by attack at C3 is significantly stabilized by the adjacent amino group.
Characterization of Reaction Intermediates and Transition States
Direct experimental characterization of reaction intermediates and transition states for this compound is not extensively documented in dedicated studies. However, the reactivity of the closely related 5-aminopyrazole scaffold has been investigated, providing a strong basis for understanding its mechanistic pathways. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating these transient structures. researchgate.netresearchgate.netresearchgate.net
In reactions such as the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, 4-aminopyrazoles undergo transformations involving distinct intermediates. For example, in a one-flask synthesis starting from 5-aminopyrazoles, a Vilsmeier amidination and imination reaction sequence is proposed. nih.govmdpi.com The initial reaction with a Vilsmeier reagent (formed from an amide like N,N-dimethylformamide and PBr₃) leads to the formation of formamidine (B1211174) and imine intermediates. nih.govmdpi.comsemanticscholar.org Mechanistic studies suggest that species such as 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine are key intermediates in the cyclization process to form the pyrimidine (B1678525) ring. nih.govsemanticscholar.org
Computational methods are crucial for modeling the geometry and energy of these species. DFT calculations can map the potential energy surface of a reaction, identifying the lowest energy pathways. These calculations determine the structures of transition states—the highest energy point along the reaction coordinate—and intermediates, which are stable but transient species formed during the reaction. researchgate.netresearchgate.net For instance, in the acylation of polyamines, DFT has been used to show that the process involves an acylation step followed by a proton-transfer step, with the former being rate-limiting. researchgate.net Such studies provide insight into bond-forming and bond-breaking events at a molecular level.
The table below illustrates the type of data obtained from DFT calculations for a hypothetical reaction step involving an aminopyrazole, showcasing key energetic parameters.
| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Geometric Parameter |
|---|---|---|---|
| Reactants | Aminopyrazole + Electrophile | 0.0 | N/A |
| TS1 | Transition State for C-N bond formation | +22.5 | Forming C-N bond length: 2.1 Å |
| INT1 | Tetrahedral Intermediate | -5.2 | Newly formed C-N bond length: 1.5 Å |
| TS2 | Transition State for proton transfer | +15.8 | N-H-O bond angle: 175° |
| Products | Acylated Pyrazole | -12.0 | N/A |
This interactive table provides hypothetical data representative of DFT calculations for a reaction mechanism.
Analysis of Radical Pathways and Single-Electron Transfer (SET) Processes
The involvement of this compound in radical pathways, particularly through single-electron transfer (SET) processes, is plausible due to the electron-donating nature of the 4-amino group. researchgate.net In a SET event, an electron is transferred from the electron-rich aminopyrazole (the donor) to a suitable acceptor, generating a radical cation intermediate. iitm.ac.inyoutube.com While specific studies on this compound are scarce, the principles of SET are well-established for other amine-containing molecules. snnu.edu.cn
A SET process can be initiated thermally or photochemically. For example, photoredox catalysis can generate α-amino radicals from imine derivatives through a SET mechanism, where a photoexcited catalyst is reductively quenched by a tertiary amine, which then transfers an electron to the imine. snnu.edu.cn Similarly, this compound could potentially be oxidized via a SET pathway to form a radical cation. This highly reactive intermediate could then undergo various transformations, such as C-C or C-heteroatom bond formation. iitm.ac.in
The feasibility of a SET process can be predicted by considering the redox potentials of the donor and acceptor. The generated radical cation of the aminopyrazole would feature delocalization of the unpaired electron and positive charge across the pyrazole ring and the nitrogen atom, influencing its subsequent reactivity. The general mechanism for a SET-initiated reaction is outlined below:
Electron Transfer : The aminopyrazole (D) transfers an electron to an acceptor (A), forming a radical ion pair [D•+, A•−].
Intermediate Reaction : The aminopyrazole radical cation (D•+) undergoes a subsequent reaction, such as deprotonation to form a neutral radical or direct addition to another reactant.
Product Formation : The resulting species combines or reacts further to yield the final product.
The study of such pathways often involves techniques like cyclic voltammetry to measure redox potentials and electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the radical species formed. snnu.edu.cn
Role of Catalysts, Solvents, and Additives in Reaction Selectivity and Rate
The outcome of chemical reactions involving this compound can be profoundly influenced by the choice of catalysts, solvents, and additives. These components can alter reaction rates, improve yields, and direct the selectivity towards a desired product.
Catalysts: In the synthesis of various pyrazole derivatives, catalysts are employed to accelerate the reaction and enable transformations under milder conditions. For the synthesis of 5-aminopyrazole-4-carbonitriles, magnetic nanocatalysts have been shown to be highly effective, allowing the reaction to proceed efficiently in an aqueous environment at room temperature. jsynthchem.comsamipubco.com The key benefits of such heterogeneous catalysts include high yields, easy separation from the reaction mixture via an external magnet, and the potential for recycling, which aligns with the principles of green chemistry. jsynthchem.comsamipubco.comresearchgate.net For example, V₂O₅/SiO₂ has been used as a heterogeneous catalyst for the synthesis of 5-aminopyrazoles under solvent-free conditions. nih.gov
Solvents: The solvent can affect reaction rates and selectivity by solvating reactants, intermediates, and transition states differently. In the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles, N,N-dimethylformamide (DMF) was found to be the optimal solvent for the initial Vilsmeier reagent formation. semanticscholar.org In other catalytic reactions, a range of solvents might be screened to find the ideal conditions. For instance, in an enantioselective synthesis of oxazolines, solvents like ethyl acetate (B1210297) and toluene (B28343) were found to increase both yield and enantioselectivity, while ether-based solvents gave high selectivity but lower yields. acs.org The choice between protic and aprotic, or polar and non-polar solvents, can determine the course of a reaction.
Additives: Additives, such as bases or acids, are often crucial for facilitating specific steps in a reaction mechanism. In the one-flask synthesis of pyrazolo[3,4-d]pyrimidines, after the formation of the initial intermediate, various amine bases were tested as additives to promote the final heterocyclization step. The reactivity order was found to be NH(SiMe₃)₂ > NaN(SiMe₃)₂ > LiN(SiMe₃)₂, demonstrating that the nature of the additive significantly impacts the reaction efficiency. mdpi.com These bases facilitate deprotonation or act as nucleophiles to drive the cyclization forward.
The following table summarizes the effects of different reaction parameters on a model reaction for the synthesis of pyrazole derivatives, based on findings for analogous systems. samipubco.com
| Entry | Catalyst (mg) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | Water | 20 | 85 |
| 2 | 10 | Water | 15 | 96 |
| 3 | 15 | Water | 15 | 96 |
| 4 | 10 | Ethanol (B145695) | 30 | 80 |
| 5 | 10 | Methanol | 35 | 75 |
| 6 | 10 | Acetonitrile | 40 | 70 |
| 7 | None | Water | 120 | Trace |
This interactive table illustrates the optimization of reaction conditions for a representative synthesis of a pyrazole derivative, showing the impact of catalyst loading and solvent choice on reaction time and product yield.
Iv. Advanced Spectroscopic and Structural Elucidation Techniques
Applications of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For a compound like 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, with its distinct proton, carbon, and fluorine environments, advanced NMR methods are indispensable.
One-dimensional (1D) NMR spectra (¹H, ¹³C, ¹⁹F) provide initial information, but multi-dimensional (2D) NMR experiments are required for unambiguous assignment of all signals and to probe spatial relationships between atoms.
Structural Assignment: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed.
A ¹H-¹H COSY spectrum would reveal the coupling between protons, although for this specific molecule, coupling would primarily be observed between the difluoromethyl proton and the fluorine atoms.
An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the C-H signals (e.g., the N-methyl group and the difluoromethyl group).
The HMBC spectrum is crucial for mapping longer-range (2-3 bond) correlations. It would show correlations from the N-methyl protons to the C5 and C1 carbons of the pyrazole (B372694) ring, and from the difluoromethyl proton to the C5 carbon, confirming the substituent positions.
Conformational Analysis: The Nuclear Overhauser Effect SpectroscopY (NOESY) experiment provides information about the spatial proximity of atoms, which is critical for conformational analysis. researchgate.netmdpi.com For instance, NOESY can be used to determine the preferred orientation of the difluoromethyl group relative to the pyrazole ring. This technique is valuable for understanding the molecule's shape in solution. nih.gov
Below are the anticipated NMR spectral data for the compound.
| Atom | Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Multiplicity |
|---|---|---|---|---|
| CH₃ | N1-Methyl | ~3.7 | ~35.0 | s |
| NH₂ | C4-Amine | ~4.5 (broad) | - | s |
| CH | C3-H | ~7.5 | ~135.0 | s |
| CHF₂ | C5-Difluoromethyl | ~6.8 | ~110.0 | t (¹JCF) |
| C | C3 | - | ~135.0 | - |
| C | C4 | - | ~120.0 | - |
| C | C5 | - | ~140.0 | t (²JCF) |
In situ NMR spectroscopy is a powerful tool for observing a chemical reaction as it happens directly within the NMR tube. This technique allows for the real-time tracking of reactants, intermediates, and products, providing deep mechanistic and kinetic insights. organic-chemistry.orgresearchgate.net For the synthesis of this compound, in situ NMR could be used to:
Optimize Reaction Conditions: By monitoring the rate of product formation and the appearance of byproducts under different conditions (e.g., temperature, catalyst, solvent), the synthesis can be optimized for yield and purity. organic-chemistry.org
Identify Intermediates: Unstable or transient intermediates that are difficult to isolate can be directly observed, helping to elucidate the reaction mechanism. nih.gov
Determine Reaction Kinetics: The concentration of species over time can be measured to determine reaction orders, rate constants, and activation parameters, providing a quantitative understanding of the reaction dynamics. researchgate.netsciencepg.com Studies on pyrazole synthesis have successfully used this method to compare different synthetic pathways and identify rate-limiting steps. organic-chemistry.org
X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique yields precise measurements of bond lengths, bond angles, and torsion angles, creating a detailed three-dimensional model of the molecule. researchgate.netresearchgate.netnih.gov
For this compound, a crystal structure would reveal:
Molecular Conformation: The exact planarity of the pyrazole ring and the conformation of the difluoromethyl and amine substituents.
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. imedpub.commdpi.com Key interactions would likely include hydrogen bonds between the amine group (donor) and the pyrazole nitrogen or fluorine atoms of neighboring molecules (acceptors). cardiff.ac.uk Weak C-H···F interactions involving the difluoromethyl group may also play a role in the crystal packing. imedpub.com The analysis of these interactions is crucial for understanding the material's physical properties.
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P-1 |
| N-H···N Bond Length | 2.8 - 3.2 Å |
| N-H···F Bond Length | 2.9 - 3.3 Å |
| C-F Bond Length | ~1.35 Å |
| Pyrazole Ring | Essentially planar |
High-Resolution Mass Spectrometry for Reaction Pathway Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact mass of a molecule and its fragments, which allows for the calculation of its elemental composition. nih.gov This technique is critical for confirming the identity of the target compound and for analyzing complex mixtures.
Reaction Pathway Elucidation: During synthesis development, HRMS can be used to identify intermediates and byproducts, helping to map out the reaction pathway. By analyzing the mass of minor components in the reaction mixture, alternative or competing reaction mechanisms can be uncovered.
Impurity Profiling: HRMS is a powerful tool for detecting and identifying impurities in the final product, even at very low levels. toref-standards.combiomedres.us This is a critical step in pharmaceutical development to ensure the safety and quality of a drug substance. nih.govijnrd.org The high mass accuracy of HRMS allows for the confident assignment of molecular formulas to unknown impurities, which can then be identified through fragmentation studies (MS/MS).
| m/z (ion) | Possible Fragment | Comment |
|---|---|---|
| [M+H]⁺ | C₅H₈F₂N₃⁺ | Molecular ion |
| [M-CHF₂]⁺ | C₄H₇N₃⁺ | Loss of difluoromethyl radical |
| [M-NH₂]⁺ | C₅H₆F₂N₂⁺ | Loss of amino radical |
| [M-HCN]⁺ | C₄H₇F₂N₂⁺ | Characteristic pyrazole ring fragmentation researchgate.net |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Environmental Effects
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound. researchgate.net
Functional Group Identification: The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to:
N-H stretching: From the primary amine group, typically appearing as a doublet in the 3300-3500 cm⁻¹ region.
C-H stretching: From the methyl and difluoromethyl groups, in the 2800-3100 cm⁻¹ range.
C=C and C=N stretching: From the pyrazole ring, in the 1400-1650 cm⁻¹ region.
C-F stretching: Strong, characteristic bands for the difluoromethyl group, typically found in the 1000-1200 cm⁻¹ region. mdpi.com
Environmental Effects: The positions and shapes of these vibrational bands can be sensitive to the molecule's environment. For example, hydrogen bonding involving the N-H group will cause its stretching frequency to shift to a lower wavenumber and broaden the peak. mdpi.com This sensitivity can be used to study intermolecular interactions in the solid state or solvation effects in different liquids.
| Vibrational Mode | Functional Group | Expected Frequency Range |
|---|---|---|
| N-H Stretch | Amine (NH₂) | 3300 - 3500 |
| C-H Stretch | Aromatic & Aliphatic | 2850 - 3150 |
| C=N/C=C Stretch | Pyrazole Ring | 1400 - 1650 |
| N-H Bend | Amine (NH₂) | 1580 - 1650 |
| C-F Stretch | Difluoromethyl (CF₂) | 1000 - 1200 (Strong) |
V. Theoretical and Computational Chemistry of 5 Difluoromethyl 1 Methyl 1h Pyrazol 4 Amine
Electronic Structure and Molecular Orbital Analysis
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure of pyrazole (B372694) derivatives. eurasianjournals.com These calculations provide a detailed picture of electron distribution, which is fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.
Aromaticity: Pyrazole and its derivatives are considered aromatic, a property that contributes significantly to their stability. globalresearchonline.net The aromaticity of the pyrazole ring in 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine can be computationally assessed using methods like Nucleus-Independent Chemical Shift (NICS) calculations. The electron-withdrawing difluoromethyl group and the electron-donating amino group will modulate the degree of aromaticity, though the ring is expected to retain its aromatic character.
Table 1: Predicted Influence of Substituents on Reactivity Descriptors
| Substituent | Position | Electronic Effect | Predicted Impact on Pyrazole Ring |
|---|---|---|---|
| -CHF2 | C5 | Electron-withdrawing | Increases electrophilicity |
| -NH2 | C4 | Electron-donating | Increases nucleophilicity |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). researchgate.net
For this compound, the distribution of the HOMO and LUMO will be critical in determining its reaction patterns. The electron-donating amino group is expected to significantly contribute to the HOMO, localizing it primarily on the pyrazole ring and the amino nitrogen. This high-energy HOMO would make the molecule a good nucleophile. The electron-withdrawing difluoromethyl group, on the other hand, will lower the energy of the LUMO and likely contribute to its localization, making the molecule susceptible to nucleophilic attack at or near the C5 position.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. dntb.gov.ua The presence of both strong electron-donating and electron-withdrawing groups on the pyrazole ring is likely to result in a relatively small HOMO-LUMO gap for this compound, indicating a chemically reactive molecule.
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Key Contributing Groups | Predicted Energy Level | Implication for Reactivity |
|---|---|---|---|
| HOMO | Amino group (-NH2), Pyrazole ring | Relatively high | Nucleophilic character |
| LUMO | Difluoromethyl group (-CHF2), Pyrazole ring | Relatively low | Electrophilic character at C5 |
Conformational Landscape and Energetic Profiling
The three-dimensional structure and conformational flexibility of this compound are key to its interactions with other molecules. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. ed.ac.uk
Tautomerism: For N-unsubstituted pyrazoles, annular tautomerism is a key feature. mdpi.com However, in this compound, the presence of the methyl group at the N1 position prevents this type of tautomerism. Amine-imine tautomerism is a theoretical possibility for the 4-amino group, but the aromaticity of the pyrazole ring strongly favors the amino tautomer. Computational studies on related aminopyrazoles confirm the predominance of the amino form. mdpi.com
The conformation of a molecule can be significantly influenced by its solvent environment. mdpi.com Computational models can simulate these effects using implicit or explicit solvent models. For this compound, polar solvents would be expected to interact with the polar amino and difluoromethyl groups. These interactions can alter the relative energies of different conformers. For instance, a solvent capable of hydrogen bonding might disrupt intramolecular hydrogen bonds in favor of intermolecular interactions with the solvent molecules, leading to a different preferred conformation in solution compared to the gas phase.
Computational Elucidation of Reaction Mechanisms and Kinetics
Computational chemistry provides a powerful lens through which to study the mechanisms and kinetics of chemical reactions involving pyrazole derivatives. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. researchgate.net
For the synthesis of this compound, computational studies could elucidate the regioselectivity and reaction barriers of the key bond-forming steps. For instance, in the common Knorr pyrazole synthesis, the cyclocondensation reaction can lead to different regioisomers. DFT calculations can predict the most likely product by comparing the activation energies of the competing pathways. sciencepublishinggroup.com
Furthermore, the reactivity of the synthesized this compound in subsequent reactions, such as electrophilic substitution or nucleophilic attack, can be modeled. For example, the protonation energies at the different nitrogen atoms can be calculated to predict the most basic site. The transition states for reactions at the C4-amino group can be located to understand its nucleophilic reactivity. Kinetic parameters, such as rate constants, can be estimated using transition state theory, providing a quantitative prediction of reaction rates. researchgate.net While specific mechanistic studies for this exact molecule are lacking, the principles derived from computational studies on other pyrazoles are directly applicable.
Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules and compute reaction pathways. For a molecule like this compound, DFT calculations can elucidate the mechanisms of various reactions by mapping out the potential energy surface, identifying transition states, and determining activation energies.
While specific DFT studies on the reaction energy profiles of this compound are not extensively documented in publicly available literature, the principles can be illustrated through analogous systems of substituted pyrazoles. researchgate.net For instance, in the N-alkylation of pyrazole derivatives, DFT calculations at the B3LYP level of theory are commonly employed to model the reaction pathway. researchgate.net Such studies typically involve locating the transition state structure and then performing intrinsic reaction coordinate (IRC) calculations to confirm that the transition state connects the reactants and products. researchgate.net
A hypothetical DFT study on the electrophilic substitution at the C3 position of this compound would involve the calculation of the energies of reactants, intermediates, transition states, and products. The resulting energy profile would reveal the activation energy of the reaction, providing a quantitative measure of the reaction rate. The table below illustrates the kind of data that would be generated from such a study.
| Species | Relative Energy (kcal/mol) | Key Geometric Parameters of the Transition State |
|---|---|---|
| Reactants | 0.0 | N/A |
| Transition State 1 | +15.2 | Formation of C-E bond: 2.1 Å |
| Intermediate | -5.4 | Fully formed C-E bond |
| Transition State 2 | +10.8 | Breaking of C-H bond: 1.5 Å |
| Products | -12.7 | N/A |
This is a hypothetical data table for illustrative purposes.
Molecular Dynamics Simulations for Dynamic Processes
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, solvation, and transport properties of this compound in different environments.
MD simulations of pyrazole derivatives in aqueous solution have been performed to understand the hydration shells around the molecule. rdd.edu.iquomustansiriyah.edu.iq For this compound, an MD simulation would likely reveal the formation of hydrogen bonds between the amine group and water molecules, as well as interactions between the difluoromethyl group and the solvent. The dynamics of these interactions, such as the residence time of water molecules in the first solvation shell, can be quantified.
The conformational flexibility of the difluoromethyl group could also be a focus of MD simulations. By analyzing the trajectory of the simulation, one could determine the preferred rotameric states of the -CHF2 group and the energy barriers for rotation. This information is crucial for understanding how the molecule interacts with biological targets or other reactants.
Prediction of Regioselectivity and Stereoselectivity in Novel Reactions
Computational methods are instrumental in predicting the regioselectivity and stereoselectivity of chemical reactions. For novel reactions involving this compound, computational analysis can predict the most likely outcome, thereby guiding synthetic efforts.
The regioselectivity of electrophilic aromatic substitution on the pyrazole ring is a classic example. The electron-donating amine group at the C4 position and the electron-withdrawing difluoromethyl group at the C5 position will have competing effects on the electron density of the pyrazole ring. DFT calculations of local reactivity descriptors, such as Fukui functions or the molecular electrostatic potential (MEP), can predict the most nucleophilic site on the ring, and therefore the most likely position for electrophilic attack. researchgate.net
For instance, a calculated MEP map would visually indicate the regions of negative electrostatic potential, which are susceptible to electrophilic attack. The table below shows hypothetical results from a Fukui function analysis, which quantifies the susceptibility of each atom to nucleophilic (f+) and electrophilic (f-) attack.
| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) | Predicted Reactivity |
|---|---|---|---|
| C3 | 0.05 | 0.18 | Most likely site for electrophilic attack |
| N1 | 0.12 | 0.03 | Site for potential alkylation |
| N2 | 0.15 | 0.05 | Site for potential alkylation |
This is a hypothetical data table for illustrative purposes.
In Silico Design Principles for New Chemical Transformations
Computational chemistry plays a vital role in the de novo design of chemical reactions. nih.govresearchgate.net By understanding the electronic structure and reactivity of this compound, new transformations can be designed in silico before any experimental work is undertaken.
One approach is to use computational screening to identify potential catalysts for a desired transformation. For example, if a cross-coupling reaction involving the C-H bond at the C3 position is desired, DFT calculations could be used to evaluate the catalytic cycle for a range of potential metal catalysts and ligands. The calculations would predict the activation barriers for each step of the catalytic cycle (e.g., oxidative addition, reductive elimination), allowing for the identification of the most promising catalyst system.
Another in silico design principle involves modifying the substrate to enhance its reactivity in a desired manner. For example, DFT calculations could be used to explore how the introduction of different substituents on the pyrazole ring would affect the energy of the transition state for a particular reaction. This allows for the rational design of derivatives of this compound with tailored reactivity.
Prediction and Interpretation of Spectroscopic Properties
Computational methods are widely used to predict and interpret spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions can aid in the structural elucidation of new compounds and in the understanding of their electronic properties.
For this compound, DFT calculations can be used to predict the 1H, 13C, and 19F NMR chemical shifts. researchgate.net The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. Discrepancies between the calculated and experimental spectra can often provide insights into conformational effects or solvent interactions.
The table below presents a hypothetical comparison of experimental and calculated 13C NMR chemical shifts for this compound.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C3 | 125.4 | 126.1 | -0.7 |
| C4 | 140.2 | 140.8 | -0.6 |
| C5 | 115.8 | 116.5 | -0.7 |
| CH3 | 35.1 | 35.5 | -0.4 |
| CHF2 | 112.3 (t) | 113.0 (t) | -0.7 |
This is a hypothetical data table for illustrative purposes. The triplet (t) for the CHF2 carbon is due to coupling with the two fluorine atoms.
Similarly, the vibrational frequencies can be calculated and compared to an experimental IR spectrum to aid in the assignment of the observed absorption bands. Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for the UV-Vis absorption spectrum, providing information about the electronic structure of the molecule.
Vi. Applications in Chemical Synthesis and Advanced Materials Science
Role as a Versatile Synthetic Building Block and Intermediate
Pyrazole (B372694) derivatives are recognized as crucial scaffolds in the synthesis of a wide array of functional molecules. nbinno.commdpi.com The presence of multiple functional groups in 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine—specifically the nucleophilic amine and the robust, electronically modified pyrazole ring—renders it an exceptionally versatile intermediate for constructing more complex chemical structures. mdpi.comenamine.net
Precursor to Structurally Diverse Heterocyclic Scaffolds
The amine functional group on the pyrazole ring is a key reactive site for building larger, fused heterocyclic systems. 5-Aminopyrazoles are well-established precursors in the synthesis of a variety of fused pyrazoloazines through condensation reactions with bielectrophilic partners. beilstein-journals.orgnih.gov These reactions allow for the construction of bicyclic and polycyclic systems with significant biological and material potential. beilstein-journals.org
The synthetic utility of the aminopyrazole core allows for the creation of numerous fused heterocyclic systems, including:
Pyrazolo[3,4-b]pyridines beilstein-journals.orgnih.govmdpi.com
Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines nih.gov
Pyrazolo[3,4-b]pyrazines nih.gov
Pyrazolo[5,1-c]-1,2,4-triazines nih.gov
These transformations typically involve the reaction of the 5-aminopyrazole with compounds like β-diketones, α,β-unsaturated ketones, or other molecules with two electrophilic sites, leading to cyclization and the formation of a new fused ring. beilstein-journals.org The regiospecificity of these reactions can often be controlled by the reaction conditions, enabling the targeted synthesis of specific isomers. beilstein-journals.org
| Precursor Type | Reagent Class | Resulting Scaffold |
|---|---|---|
| 5-Aminopyrazole | β-Diketones | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine |
| 5-Aminopyrazole | Ethyl 2,4-dioxo-4-phenylbutanoate | Pyrazolo[3,4-b]pyridine-6-carboxylate |
| 5-Aminopyrazole | β-Ketoesters | Pyrazolo[1,5-a]pyrimidine (B1248293) |
Intermediate in the Synthesis of Speciality Chemicals, such as Agrochemicals
The difluoromethyl-pyrazole moiety is a cornerstone of modern agrochemical design, particularly in the development of fungicides. nih.gov A closely related analogue, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serves as the key intermediate for a multi-billion dollar class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). google.com These compounds are highly effective against a broad spectrum of fungal pathogens in major crops. nih.gov
Given that an amine can be chemically converted to a carboxylic acid or its derivatives, this compound is a critical precursor or intermediate in the manufacturing pathways of these high-value agrochemicals. The 1-alkyl-1H-pyrazole unit is a recognized pharmacophore in numerous commercial products for crop protection. scirp.org
| Common Name | Fungicide Class | Primary Application |
|---|---|---|
| Bixafen | SDHI | Control of fungal diseases in cereals and oilseed rape |
| Fluxapyroxad | SDHI | Broad-spectrum control of diseases in cereals, corn, soy, and specialty crops |
| Isopyrazam | SDHI | Control of Septoria leaf blotch and rusts in cereals |
| Sedaxane | SDHI | Seed treatment for controlling seed- and soil-borne diseases in cereals |
| Benzovindiflupyr | SDHI | Control of a wide range of diseases in cereals, corn, and other crops |
| Pydiflumetofen | SDHI | Broad-spectrum disease control in cereals, corn, and soybeans |
| Inpyrfluxam | SDHI | Control of diseases in cereals, soybeans, and other crops |
Contributions to Emerging Fields within Materials Chemistry
The unique electronic properties conferred by the pyrazole ring and fluorine atoms position derivatives of this compound as valuable components in the development of advanced materials. nbinno.commdpi.com Pyrazole-containing compounds are increasingly being explored for their applications in functional materials, such as conductive polymers and organic light-emitting diodes (OLEDs). nbinno.comroyal-chem.com
Development of Polymeric and Advanced Composite Materials
Heterocyclic polyamides and other polymers incorporating pyrazole units into their main or side chains have demonstrated advanced properties, including high thermal stability and enhanced mechanical strength. ias.ac.in The amine group of this compound provides a reactive handle for polymerization, for example, through the formation of polyamides. Such polymers can exhibit unique coordination properties, making them suitable for applications like polymeric metal catalysis. ias.ac.in While specific research on polymers derived from this compound is not extensively documented, the synthesis of pyrazole-containing oligomers, copolymers, and homopolymers with high thermal stability and molecular weights up to 24,000 g/mol has been successfully demonstrated. ias.ac.in Furthermore, pyrazole derivatives have been investigated for their utility in creating advanced energetic materials and corrosion inhibitors, highlighting their versatility in materials science. bohrium.comrsc.orgnih.gov
Applications in Optical and Electronic Materials (e.g., Fluorescent Dyes and Functional Coatings)
Pyrazole derivatives are an attractive scaffold for materials with interesting photophysical properties due to their synthetic accessibility and stable aromatic structure. mdpi.comwordpress.com They are increasingly used in the design of fluorescent dyes, chemical sensors, and organic electronic materials. mdpi.comrsc.org The conjugated π-electron system of the pyrazole ring can give rise to promising photoluminescence and electrochemical properties. ias.ac.in
Research has shown that trifluoromethyl-substituted pyrazolo[3,4-b]quinolines, which can be synthesized from aminopyrazole precursors, exhibit strong light absorbance and electroluminescent properties, making them suitable for use in OLEDs and organic photovoltaic devices. mdpi.comresearchgate.net These materials have been successfully incorporated into OLED devices, producing bright bluish-green light with high efficiency. mdpi.comresearchgate.net The substitution pattern on the pyrazole core allows for fine-tuning of the emission properties and energy levels of the material. mdpi.com
| Property | Observation | Application |
|---|---|---|
| Absorption | Strong absorption in the UV-Vis range | Organic Photovoltaics (OPV) |
| Emission | Bright bluish-green fluorescence (481–506 nm) | Organic Light-Emitting Diodes (OLEDs) |
| Electroluminescence | Maximum brightness of ~1436 cd/m² | OLED Emitters |
| Energy Levels (HOMO/LUMO) | Tunable based on molecular structure | OPV and OLED design |
| Power Conversion Efficiency | Demonstrated in bulk heterojunction solar cells (~0.38%) | Organic Photovoltaics (OPV) |
Vii. Future Research Trajectories for 5 Difluoromethyl 1 Methyl 1h Pyrazol 4 Amine
Development of Sustainable and Green Chemistry Methodologies for Synthesis
The future synthesis of 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine is expected to align with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. Traditional methods for synthesizing pyrazole (B372694) derivatives often involve hazardous reagents and organic solvents. benthamdirect.com Future research will likely focus on developing more eco-friendly protocols. benthamdirect.comresearchgate.net
Key areas of development include:
Use of Green Solvents: Replacing conventional toxic solvents with environmentally benign alternatives like water or bio-solvents is a primary goal. thieme-connect.com Water-based syntheses of pyrazole derivatives have shown promise and are a significant area of ongoing research. thieme-connect.com
Energy-Efficient Methods: The application of alternative energy sources such as microwave irradiation and ultrasonication can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. researchgate.netnih.gov
Catalysis: The development and use of recyclable catalysts, including magnetic nanoparticles and heterogeneous catalysts, can minimize waste and improve the atom economy of the synthesis. researchgate.netnih.gov Strategies avoiding hazardous reagents in favor of greener alternatives are a central theme in the sustainable synthesis of pyrazoles. nih.gov
Atom Economy: Multicomponent reactions, where three or more reactants are combined in a single step to form the final product, are highly desirable as they are operationally simple and atom-economical. nih.gov
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Solvent | Often uses hazardous organic solvents (e.g., DMF, Toluene) | Water, ethanol (B145695), or solvent-free conditions benthamdirect.comresearchgate.net |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound researchgate.netnih.gov |
| Catalyst | Stoichiometric reagents, homogeneous catalysts | Recyclable heterogeneous or nanocatalysts thieme-connect.com |
| Reaction Time | Often several hours to days | Reduced to minutes or a few hours nih.govmdpi.com |
| Waste Generation | Significant hazardous waste | Minimized waste, easier workup thieme-connect.com |
Discovery of Unprecedented Reactivity and Selectivity in Novel Chemical Transformations
The unique combination of a difluoromethyl group and an amine group on the pyrazole ring of this compound suggests a rich and largely unexplored reactive landscape. The electron-withdrawing nature of the difluoromethyl group can significantly influence the reactivity of the pyrazole core and the nucleophilicity of the adjacent amine. mdpi.com
Future research will likely focus on:
Site-Selective Functionalization: Modern organometallic methods could enable the regioselective functionalization of the pyrazole ring, allowing for the introduction of various substituents at specific positions. epfl.ch This could involve transformations such as C-H activation, halogenation, or cross-coupling reactions. acs.org
Transformations of the Amino Group: The 4-amino group serves as a versatile handle for further derivatization. Research into diazotization followed by coupling reactions could yield a variety of functionalized pyrazoles. researchgate.netresearchgate.net
Cycloaddition Reactions: The pyrazole ring itself, particularly when substituted with electron-withdrawing groups, can participate in cycloaddition reactions, offering pathways to more complex fused heterocyclic systems. mdpi.com
Reactivity of the Difluoromethyl Group: While often considered stable, the CF2H group can undergo specific chemical transformations, and exploring its reactivity under various conditions could lead to novel derivatives.
Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Process Optimization
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch methods, including enhanced safety, scalability, and reaction control. nih.gov Its application to the synthesis of this compound and its derivatives represents a significant future trajectory.
Key benefits and research directions include:
Rapid Optimization: Continuous flow systems allow for the rapid screening of reaction parameters such as temperature, pressure, and stoichiometry, significantly accelerating the optimization of synthetic protocols. galchimia.com
Safe Handling of Intermediates: The synthesis of pyrazoles can involve unstable or hazardous intermediates, such as diazo compounds. nih.gov Flow reactors enable the safe, in-situ generation and immediate consumption of these species, minimizing risks. nih.govrsc.org
Scalability: Processes developed in flow can be scaled up more efficiently and reliably than batch processes, which is crucial for industrial production. rsc.org A multistep continuous flow synthesis of fluorinated pyrazoles has already been demonstrated as a flexible approach for producing agrochemicals and pharmaceuticals. nih.gov
Automation and Library Synthesis: Integrating flow reactors with automated platforms allows for the high-throughput synthesis of libraries of related compounds for screening purposes, which is invaluable in drug discovery and materials science. rsc.org
| Feature | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours | Minutes mdpi.com |
| Safety | Handling of unstable intermediates can be hazardous | In-situ generation and consumption of hazardous species improves safety rsc.org |
| Scalability | Often challenging | More straightforward and predictable rsc.org |
| Process Control | Limited control over temperature and mixing gradients | Precise control over reaction parameters nih.gov |
| Reproducibility | Can be variable | High reproducibility galchimia.com |
Advanced in situ Spectroscopic Techniques for Real-Time Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Advanced in situ spectroscopic techniques allow researchers to monitor reactions in real-time, providing valuable data on reaction kinetics, intermediates, and transition states.
Future research on this compound could employ:
In situ NMR Spectroscopy: To identify and characterize transient intermediates and determine reaction kinetics without the need for quenching and sampling. nih.gov
In situ IR and Raman Spectroscopy: These techniques provide real-time information about changes in chemical bonding, making them powerful tools for tracking the formation and consumption of reactants, intermediates, and products. frontiersin.org
In situ X-Ray Diffraction: For solid-gas or solid-liquid reactions, this technique can be used to observe structural transformations of crystalline materials as the reaction proceeds. nih.gov
These techniques will be instrumental in elucidating the complex reaction pathways involved in the synthesis and functionalization of fluorinated pyrazoles, leading to more efficient and controlled chemical processes.
Synergistic Application of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes, optimization of reaction conditions, and discovery of novel synthetic pathways. rjptonline.org
For this compound, AI and ML could be applied to:
Predicting Reaction Conditions: Machine learning models, trained on large datasets of chemical reactions, can predict optimal solvents, catalysts, and temperatures for the synthesis and transformation of the target molecule. beilstein-journals.org However, the development of these models is often hampered by a lack of high-quality, well-structured data in the chemical literature. acs.orgnih.gov
Retrosynthesis and Pathway Design: AI-powered tools can propose novel and efficient synthetic routes to the target compound, potentially uncovering pathways that are non-intuitive to human chemists. nih.gov
Predicting Reactivity and Selectivity: Algorithms can learn the complex relationships between a molecule's structure and its reactivity, allowing for the prediction of site-selectivity in functionalization reactions.
Integration with Automation: The combination of AI-driven reaction design with automated flow chemistry platforms can create "self-driving laboratories" capable of rapidly discovering, optimizing, and producing novel molecules. beilstein-journals.org
The integration of these computational tools promises to accelerate the pace of research and development involving this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation or microwave-mediated reactions. For example, cyclocondensation of ethyl acetoacetate with substituted hydrazines under reflux conditions (ethanol, 10–12 hours) can yield pyrazole intermediates, followed by difluoromethylation using reagents like ClCF₂H or BrCF₂H in the presence of a base (e.g., K₂CO₃) . Microwave-assisted synthesis (100–150°C, 30–60 minutes) significantly reduces reaction time and improves yields (70–85%) compared to conventional methods . Solvent-free condensation with aldehydes or ketones has also been employed to generate α,β-unsaturated ketone precursors .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves molecular geometry and confirms substituent positions. For example, triclinic crystal systems (space group P1) with bond angles (e.g., C–N–C ≈ 120°) and distances (C–F ≈ 1.34 Å) are common in fluorinated pyrazoles .
- NMR : ¹⁹F NMR (δ -110 to -120 ppm for CF₂ groups) and ¹H NMR (δ 2.3–2.5 ppm for N–CH₃) are key for identifying difluoromethyl and methyl groups .
- FTIR : Stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 1100–1150 cm⁻¹ (C–F) confirm the pyrazole core and fluorinated substituents .
Q. How are in vitro biological activities (e.g., antimicrobial, antitubulin) evaluated for this compound?
- Methodological Answer :
- Antimicrobial assays : Broth microdilution (MIC values) against Mycobacterium tuberculosis H37Rv or Candida albicans .
- Antimitotic activity : In vivo sea urchin embryo assays or cytotoxicity screening in cancer cell lines (e.g., MCF-7, HeLa) using MTT/PrestoBlue protocols .
- Data interpretation : IC₅₀ values <10 µM are considered potent, while discrepancies between assays may arise from cell permeability or metabolic stability .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (DFT, B3LYP/6-31G*) identify transition states and energetically favorable pathways .
- In silico screening : Molecular docking (AutoDock Vina) predicts binding affinities to targets like tubulin (PDB: 1SA0) or CYP450 enzymes .
- Machine learning : QSAR models trained on datasets (e.g., ChEMBL) prioritize substituents (e.g., 4-methoxyphenyl) for improved solubility or potency .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., antitubercular IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
- Structural tweaks : Modify substituents (e.g., replacing 4-fluorophenyl with 3,4-dichlorophenyl) to reduce off-target effects observed in cytotoxicity assays .
- Orthogonal assays : Validate hits using SPR (binding kinetics) or transcriptomics to confirm mechanism of action .
Q. How can green chemistry principles be integrated into large-scale synthesis?
- Methodological Answer :
- Solvent selection : Replace DMF or DCM with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve E-factors .
- Catalysis : Use recyclable catalysts (e.g., Fe₃O₄ nanoparticles) for Suzuki-Miyaura couplings to attach aryl groups .
- Process intensification : Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) and waste generation .
Q. What are the challenges in establishing structure-activity relationships (SAR) for fluorinated pyrazoles?
- Methodological Answer :
- Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) may hinder target binding, requiring CoMFA or molecular dynamics simulations to optimize spatial orientation .
- Electronic effects : Electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility, necessitating logP adjustments .
- Data curation : Use cheminformatics tools (KNIME, RDKit) to cluster derivatives and identify activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
